methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H21ClN4O5 and its molecular weight is 444.87. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformations
- Methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate and similar compounds can undergo various chemical transformations. For instance, compounds like ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate have been shown to react with different hydrazines, forming a variety of derivatives with potential antibacterial activity (Anusevičius et al., 2014).
Biological Activity and Potential Applications
- Compounds structurally related to this compound have shown potential biological activities. For example, some tetrahydropyrimidine derivatives have exhibited antimicrobial activities against bacterial and fungal growth (Akbari et al., 2008).
Synthesis Methods and Variants
- Different synthesis methods have been developed for compounds in this chemical class. For instance, one-pot synthesis methods have been employed for creating derivatives like methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate, which offers high yields and operational simplicity (Yadav et al., 2021).
Crystal Structure and Molecular Interactions
- The crystal structure and molecular interactions of related compounds have been studied, providing insights into their chemical behavior. For instance, the crystal structure of piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, a compound with similarities in structure, has been analyzed to understand its hydrogen bonding and molecular interactions (Orozco et al., 2009).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may exert its effects by modulating the activity of its target proteins, leading to alterations in cellular processes and potentially resulting in therapeutic effects .
Properties
IUPAC Name |
methyl 1-[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5/c1-24-11-15(18(27)25-9-7-12(8-10-25)20(29)31-2)16-17(24)19(28)26(21(30)23-16)14-5-3-13(22)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNTZXGHJHPHOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCC(CC4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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